2,6-bis(5-bromo-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Overview
Description
Bromination: The bromine atoms are introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Methylation: The methyl groups can be introduced using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(5-bromo-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions
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Formation of the Pyrrolo[3,4-f]isoindole Core
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and an appropriate amine.
Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent like toluene or xylene, with an acid catalyst to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(5-bromo-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding dihydro derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
2,6-bis(5-bromo-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,6-bis(5-bromo-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(5-chloro-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Similar structure but with chlorine substituents instead of bromine.
2,6-bis(5-bromo-2-ethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
The unique combination of bromine and methyl substituents in 2,6-bis(5-bromo-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can result in distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,6-bis(5-bromo-2-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Br2N2O4/c1-11-3-5-13(25)7-19(11)27-21(29)15-9-17-18(10-16(15)22(27)30)24(32)28(23(17)31)20-8-14(26)6-4-12(20)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHCRSLNAJEJAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=C(C=CC(=C5)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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